molecular formula C19H19ClN2O3 B14954721 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B14954721
M. Wt: 358.8 g/mol
InChI Key: WPXLDAPQXSAJLN-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a benzamide derivative featuring a 4-chloroindole moiety linked via an ethyl group to a 3,4-dimethoxy-substituted benzamide scaffold. The compound’s indole group may confer binding specificity, while the dimethoxybenzamide moiety could enhance solubility or metabolic stability compared to simpler analogs.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-17-7-6-13(12-18(17)25-2)19(23)21-9-11-22-10-8-14-15(20)4-3-5-16(14)22/h3-8,10,12H,9,11H2,1-2H3,(H,21,23)

InChI Key

WPXLDAPQXSAJLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and functional attributes of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide with structurally related benzamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
This compound Benzamide + indole ethyl linker 4-chloroindole, 3,4-dimethoxy Potential antiviral (inferred)
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide Benzamide + phenyl carbamate linker Allylcarbamoyl, 4-chlorophenyl Antiviral (MPXV cysteine protease)
N-(3,4-dichlorophenyl) propanamide (Propanil) Propanamide + dichlorophenyl 3,4-dichlorophenyl Herbicide
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Benzamide + isoxazole linker Isoxazolyl, 2,6-dimethoxy Herbicide (cellulose biosynthesis)

Key Observations:

Substituent Impact on Activity :

  • The 4-chloroindole group in the target compound distinguishes it from analogs like Propanil (3,4-dichlorophenyl) and Isoxaben (isoxazolyl). Indole derivatives are often associated with protease inhibition due to their planar aromatic structure and hydrogen-bonding capabilities . In contrast, dichlorophenyl or isoxazolyl groups in pesticides likely disrupt plant-specific pathways (e.g., photosynthesis or cellulose synthesis) .
  • The 3,4-dimethoxybenzamide moiety is shared with N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (), suggesting this group may enhance binding to viral proteases. Molecular dynamics simulations in highlight the importance of methoxy groups in stabilizing protein-ligand interactions.

Biological Targets :

  • The target compound’s structural similarity to N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide suggests possible antiviral activity against cysteine proteases, as seen in monkeypox virus (MPXV) studies . In contrast, Propanil and Isoxaben act on plant-specific targets, reflecting divergent applications despite shared benzamide cores .

Research Findings and Mechanistic Insights

Antiviral Potential (Inferred from ):

  • Molecular docking studies on MPXV cysteine protease identified N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide as a candidate with strong binding affinity (−8.9 kcal/mol).
  • Hypothesis : Replacing the phenyl-carbamate group in the allylcarbamoyl analog with a 4-chloroindole-ethyl group may enhance hydrophobic interactions or π-π stacking with protease active sites.

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C18H20ClN2O3C_{18}H_{20}ClN_{2}O_{3}. The presence of the indole moiety is significant, as indole derivatives are known for their diverse biological activities.

Anti-inflammatory Activity

Research has indicated that compounds containing indole structures exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For instance, studies have shown that similar benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, suggesting a potential for development as an antimicrobial agent . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related compounds. For example, a study reported that certain indole-based benzamides exhibited significant inhibition of cancer cell proliferation through apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anti-inflammatoryIndole derivativesInhibition of COX enzymes; reduction of cytokines
AntimicrobialBenzamide derivativesInhibition of bacterial growth
AnticancerIndole-based benzamidesInduction of apoptosis in cancer cells

Clinical Implications

The clinical implications of these findings suggest that this compound could be explored further in therapeutic contexts. The dual action against inflammation and microbial infections presents an opportunity for developing multi-target drugs.

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